3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with potential applications in various scientific fields. Its intricate structure and unique properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting with the formation of the core bicyclic structure followed by the introduction of the oxan-4-yl and carboxamide groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the bicyclic core.
Substitution Reactions: Subsequent substitution reactions introduce the oxan-4-yl and carboxamide groups.
Cyclization Reactions: Cyclization reactions help in forming the final bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation Reactions:
Reduction Reactions: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution Reactions: Substitution reactions replace one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide may be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: In the medical field, this compound has potential applications in drug development. Its unique structure may contribute to the design of new therapeutic agents targeting specific diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure but differ in their functional groups.
Oxan-4-yl derivatives: Compounds with similar oxan-4-yl groups but different bicyclic structures.
Uniqueness: 3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide stands out due to its specific combination of the bicyclic core, oxan-4-yl group, and carboxamide group, which provides unique chemical and biological properties.
Properties
IUPAC Name |
3-methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-8-12-2-3-13(9-10)16(12)14(17)15-11-4-6-18-7-5-11/h11-13H,1-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNLLGCDZDWMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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